molecular formula C6H8N2O2 B1601656 4,5-Dimethoxypyrimidine CAS No. 71133-26-1

4,5-Dimethoxypyrimidine

Cat. No. B1601656
CAS RN: 71133-26-1
M. Wt: 140.14 g/mol
InChI Key: QPVFIUWVJFFMGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers . New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxypyrimidine is represented by the formula C6H8N2O2 . The InChI code for the compound is 1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

4,5-Dimethoxypyrimidine has a molecular weight of 140.14 . It has a boiling point of 213.8°C at 760 mmHg . The compound is a solid at room temperature and is stored in a sealed, dry environment .

Scientific Research Applications

Antimicrobial Activity

4,5-Dimethoxypyrimidine derivatives have been synthesized and evaluated for antibacterial activities. Some compounds showed good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

Antiproliferative Properties

A study demonstrated the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using microwave irradiation. These compounds were evaluated for antiproliferative activity against human tumor cell lines, with some showing significant activity and drug-likeness properties (Patel et al., 2022).

Solubility and Solvation Analysis

Research on the solubility of 4-amino-2,6-dimethoxypyrimidine in various aqueous co-solvent mixtures has been conducted. This study provides insights into the preferential solvation of this compound in different solvent environments (Zheng, Farajtabar, & Zhao, 2019).

DNA Synthesis Tracking

Thymidine analogues, such as those derived from pyrimidine, are used for tracking DNA synthesis in replicating cells. This application is crucial in various fields like stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Chemical Synthesis and Analysis

The synthesis of pyrimidine derivatives and their analysis has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers (Li, 2017).

Novel Synthesis Methods

New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent. This approach offers a safer alternative to traditional methods (Xiong, Zhou, & Xiao, 2014).

Safety And Hazards

The safety data sheet for 4,5-Dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling the compound .

Relevant Papers

Several papers were found that discuss various aspects of 4,5-Dimethoxypyrimidine. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones .

properties

IUPAC Name

4,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFIUWVJFFMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551368
Record name 4,5-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxypyrimidine

CAS RN

71133-26-1
Record name 4,5-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The site-selectivity in the modified Reissert-Henze reaction of 5-substituted, and 4, 5-disubstituted pyrimidine 1-oxides with trimethylsilyl cyanide was examined. The reaction of 5-…
Number of citations: 18 www.jstage.jst.go.jp
HY Sagong, JD Bauman, D Patel, K Das… - Journal of medicinal …, 2014 - ACS Publications
Seasonal and pandemic influenza outbreaks remain a major human health problem. Inhibition of the endonuclease activity of influenza RNA-dependent RNA polymerase is attractive …
Number of citations: 64 pubs.acs.org
AA Hasanein, GM El-Subruiti, GO Younes… - Journal of solution …, 2004 - Springer
The electronic absorption spectra of 2-aminopyrimidine (compound I), 2-amino-4-methylpyrimidine (compound II), 2-amino-4,6-dimethylpyrimidine (compound III), 2-amino-4,6-…
Number of citations: 7 link.springer.com
NB Price - amp.chemicalbook.com
The efficacy of sulphadoxine for the treatment of human malaria was first reported in 1964 [1]. Soon thereafter it was found that potentiation took place when sulphadoxine was …
Number of citations: 2 amp.chemicalbook.com
HY Sagong - 2017 - rucore.libraries.rutgers.edu
Influenza viruses are lipid-enveloped, negative-sense, single-strand RNA viruses, which belong to the family of Orthomyxoviridae. 1 There are three types of viruses: A, B and C. …
Number of citations: 2 rucore.libraries.rutgers.edu
JR Piper… - 1993 - apps.dtic.mil
The goal of the propose research is to provide prophylaxis against cyanide through its sequestration by covalent bond formation. Three strategies were pursued 1 sulfur-rich compounds …
Number of citations: 2 apps.dtic.mil
M Hopanna, K Mangalgiri, T Ibitoye, D Ocasio… - … of Emerging Concern in …, 2020 - Elsevier
Drinking water and wastewater treatment plants have adopted UV-based disinfection processes to replace traditional chlorine systems and eliminate production of toxic disinfection by-…
Number of citations: 10 www.sciencedirect.com
L Wimmer, L Rycek, M Koley, M Schnürch - Synthesis and Modification of …, 2016 - Springer
This chapter treats the cross-coupling chemistry of electron-deficient N-heterocycles containing two nitrogen atoms. The chapter is ordered according to heterocycle, coupling method, …
Number of citations: 6 link.springer.com
IA POPA, YY KHARITONOV… - …, 1991 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 0
J NINIAN
Number of citations: 0

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